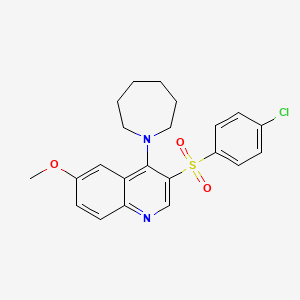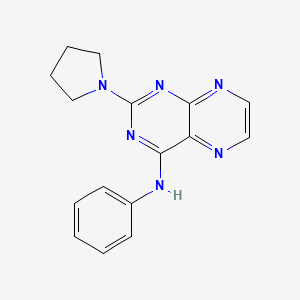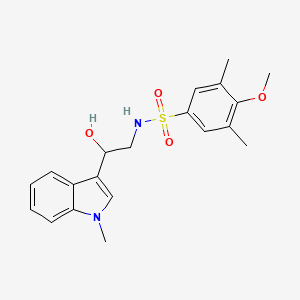
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide” is a type of substituted guanidine . Guanidines are a class of organic compounds that have a wide range of uses. For example, substituted guanidines are used in the vulcanization of rubbers and can also affect physiological responses such as pupil size and heart rate .
Synthesis Analysis
The synthesis of substituted guanidines, like “this compound”, involves the reaction of a substituted cyanamide with ammonia or a substituted amine in the presence of a Lewis acid catalyst . A process for the preparation of a tri-substituted guanidine by reacting a mono-substituted cyanamide with a di-substituted amine is also disclosed .Wissenschaftliche Forschungsanwendungen
Palladium(0)-catalyzed Allylation and Ring Closing Metathesis Research indicates that arenesulfonamides, sulfamide, and cyanamide can be efficiently allylated using allylic carbonates under palladium(0) catalysis. The study by Cerezo et al. (1998) explored the stereochemical outcomes of these reactions, which are crucial for synthesizing N-arenesulfonyl dihydropyrroles through ruthenium-mediated ring closing metathesis, demonstrating applications in complex molecule synthesis and potentially offering pathways for functionalizing compounds similar to (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).
Asymmetric Cyclopropanation and Synthesis of Enantiomerically Pure Compounds The research by Midura and Mikołajczyk (2002) on the asymmetric cyclopropanation of chiral vinyl sulfides shows the synthesis of enantiomerically pure cyclopropane derivatives. This methodology could be applied to the synthesis of constrained analogs of bioactive molecules, suggesting potential applications in designing novel pharmacophores or research tools with structural similarities to this compound (Midura & Mikołajczyk, 2002).
Iodine Atom Transfer Cycloaddition for Functionalized Cyclopentanes Kitagawa et al. (2004) demonstrated that treatment of certain cyclopropane derivatives with Et3B leads to unsymmetrical allylated active methine radical species. These species undergo iodine atom transfer [3 + 2] cycloaddition reactions with alkenes to yield functionalized cyclopentane derivatives, indicating potential pathways for diversifying the chemical space around this compound's structure (Kitagawa, Miyaji, Sakuma, & Taguchi, 2004).
Synthesis of Derivatives and Functional Group Transformations The study by Takahashi, Suzuki, and Kata (1985) on the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives highlights the versatility of sulfonyl and cyclopropane functional groups in organic synthesis. These transformations could provide insights into functional group interconversions and derivative syntheses for compounds structurally related to this compound (Takahashi, Suzuki, & Kata, 1985).
Eigenschaften
IUPAC Name |
(3-ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-13-7-5-8-14(11-13)16(12-15)9-6-10-19(17,18)4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQLUVHHGMOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCCS(=O)(=O)CC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
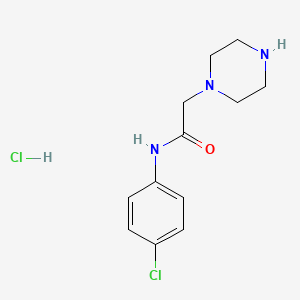
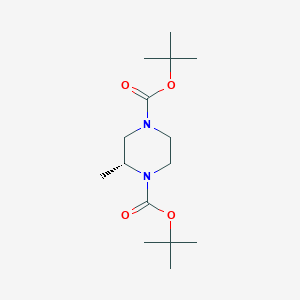
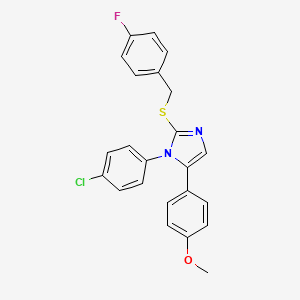
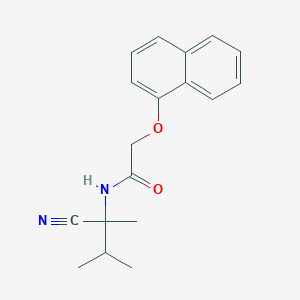

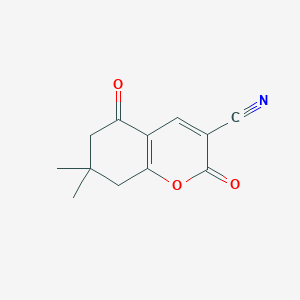
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)

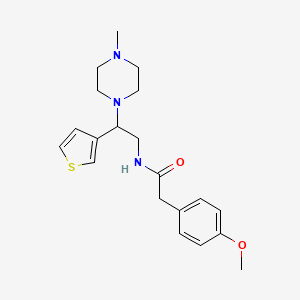
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)
